Isopropyl phosphorodichloridate

Description

BenchChem offers high-quality Isopropyl phosphorodichloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl phosphorodichloridate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-dichlorophosphoryloxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2O2P/c1-3(2)7-8(4,5)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWJSDHWXDVXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336828 | |

| Record name | Isopropyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56376-11-5 | |

| Record name | Isopropyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isopropyl Phosphorodichloridate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl phosphorodichloridate (CAS No. 56376-11-5) is a highly reactive organophosphorus compound widely utilized in synthetic chemistry as a potent electrophilic phosphorylating agent. Its utility stems from the presence of two labile chlorine atoms attached to a central phosphorus(V) atom, making it an essential building block for the introduction of the isopropyl phosphate moiety into a diverse range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reactivity of isopropyl phosphorodichloridate. Detailed experimental methodologies, where available in the public domain, are presented, alongside visualizations of its structure and key reaction pathways to support its application in research and development.

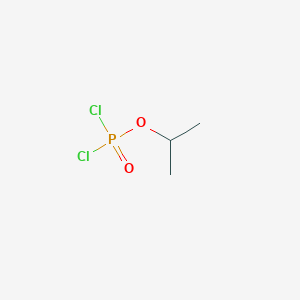

Chemical Structure and Identification

Isopropyl phosphorodichloridate is the 1-methylethyl ester of phosphorodichloridic acid. The central phosphorus atom is bonded to two chlorine atoms, an oxygen atom leading to the isopropyl group, and a double-bonded oxygen atom, resulting in a tetrahedral geometry.

DOT Script for Isopropyl Phosphorodichloridate Structure

Caption: Chemical structure of isopropyl phosphorodichloridate.

Physicochemical Properties

Quantitative physical data for isopropyl phosphorodichloridate, such as boiling point and density, are not consistently reported in publicly available databases and chemical supplier information. This may be due to the compound's high reactivity and susceptibility to decomposition upon heating. For comparative purposes, data for the analogous ethyl phosphorodichloridate is included.

| Property | Value | Source(s) |

| IUPAC Name | Isopropyl phosphorodichloridate | |

| Synonyms | Isopropyl dichlorophosphate, Phosphorodichloridic acid, 1-methylethyl ester | |

| CAS Number | 56376-11-5 | [1] |

| Molecular Formula | C₃H₇Cl₂O₂P | [1] |

| Molecular Weight | 176.96 g/mol | [1] |

| Appearance | Not reported (expected to be a liquid) | |

| Boiling Point | Not available | |

| Boiling Point (Ethyl Analog) | 58-62 °C at 10 mmHg | [2] |

| Density | Not available | |

| Density (Ethyl Analog) | 1.35 g/mL at 19 °C | |

| Solubility | Reacts with water; likely soluble in anhydrous organic solvents. | [1] |

Experimental Protocols

Synthesis of Isopropyl Phosphorodichloridate

General Experimental Workflow:

DOT Script for Synthesis Workflow

Caption: General workflow for the synthesis of isopropyl phosphorodichloridate.

Synthesis of Phosphoramidates

Isopropyl phosphorodichloridate is a key reagent for the synthesis of phosphoramidates. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic phosphorus center, displacing one of the chloride ions to form an isopropyl phosphoramidochloridate intermediate. This intermediate can then be reacted with a second nucleophile[1]. A general procedure for the synthesis of phosphorochloridates from a dichlorophosphate and an amino ester hydrochloride is described, which can be adapted for reactions using isopropyl phosphorodichloridate.

Methodology for Phosphorochloridate Formation (Adapted):

-

A solution of the appropriate amino ester hydrochloride (1.0 equivalent) and isopropyl phosphorodichloridate (1.0 equivalent) is prepared in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

The solution is cooled to low temperatures (e.g., -78 °C).

-

Anhydrous triethylamine (2.0 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent like anhydrous diethyl ether, and the triethylammonium hydrochloride salt is removed by filtration.

-

Evaporation of the filtrate yields the crude phosphoramidochloridate product.

Chemical Reactivity and Applications

The chemical behavior of isopropyl phosphorodichloridate is dominated by its highly electrophilic phosphorus center. This reactivity makes it a versatile phosphorylating agent.

Nucleophilic Substitution

The two chlorine atoms are excellent leaving groups, allowing for sequential substitution by a variety of nucleophiles, including alcohols, amines, and thiols[1]. This stepwise reactivity is particularly useful for the synthesis of unsymmetrical phosphate esters and phosphoramidates[1].

DOT Script for Nucleophilic Substitution Pathway

Caption: Reaction pathways for nucleophilic substitution.

Hydrolysis

Isopropyl phosphorodichloridate is highly susceptible to hydrolysis. In the presence of water, it readily decomposes to form isopropyl phosphoric acid and hydrochloric acid[1]. This reaction proceeds in a stepwise manner, with the initial formation of the unstable isopropyl phosphorochloridic acid intermediate[1]. Consequently, all reactions and handling of this reagent must be conducted under strictly anhydrous conditions.

Synthesis of Cyclic Phosphates

The reaction of isopropyl phosphorodichloridate with diols, such as 1,3-diols, provides a direct route for the synthesis of cyclic phosphate esters. This intramolecular cyclization occurs through the sequential displacement of the two chloride atoms by the hydroxyl groups of the diol, forming, for example, six-membered cyclic phosphate rings[1].

Analytical Characterization (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for the structural elucidation and purity assessment of isopropyl phosphorodichloridate[1].

-

³¹P NMR: This is a highly informative technique for observing the phosphorus center directly. The chemical shift is sensitive to the electronic environment of the phosphorus atom. For phosphorodichloridates, the signal is expected in a specific region of the spectrum due to the presence of the electronegative chlorine and oxygen atoms[1]. While specific data for the isopropyl derivative is not available, related phosphorodichloridates typically show signals in the downfield region of the spectrum.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group. This would likely consist of a doublet for the six methyl protons and a multiplet (septet or doublet of quartets due to P-H coupling) for the single methine proton.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the methyl and methine carbons of the isopropyl group.

Conclusion

Isopropyl phosphorodichloridate is a valuable and highly reactive reagent in organic synthesis, primarily serving as a precursor for a wide array of organophosphorus compounds, including phosphoramidates and phosphate esters. Its utility is underscored by its electrophilic nature, though this also necessitates careful handling under anhydrous conditions to prevent hydrolysis. While specific quantitative physical data and detailed experimental protocols are sparse in readily accessible literature, an understanding of its fundamental reactivity and structure, as outlined in this guide, provides a solid foundation for its successful application in a research and development setting.

References

Isopropyl Phosphorodichloridate Synthesis from Isopropyl Alcohol: A Technical Guide

Introduction

Isopropyl phosphorodichloridate is a reactive chemical intermediate widely employed in organic synthesis, particularly as a phosphorylating agent.[1] Its utility is prominent in the preparation of various biologically active molecules, including phosphoramidates and phosphate esters.[1] The primary and most efficient route for its synthesis involves the direct reaction of isopropyl alcohol with phosphorus oxychloride.[1] This method is favored due to the ready availability of the starting materials and its straightforward nature.[1] A critical aspect of this synthesis is the compound's high sensitivity to moisture; it readily undergoes hydrolysis to form isopropyl phosphoric acid and hydrochloric acid.[1] Consequently, all synthetic procedures must be performed under strictly anhydrous conditions to prevent product degradation.[1]

Reaction and Mechanism

The synthesis of isopropyl phosphorodichloridate from isopropyl alcohol and phosphorus oxychloride proceeds via a nucleophilic substitution reaction. The oxygen atom of the isopropyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. This results in the displacement of a chloride ion and the formation of the desired product along with hydrogen chloride (HCl) as a byproduct.

To maximize the yield of the monosubstituted product, an excess of phosphorus oxychloride is often employed.[1] This stoichiometric imbalance helps to minimize the formation of the disubstituted byproduct, diisopropyl phosphorochloridate.[1]

Caption: Reaction pathway for the synthesis of isopropyl phosphorodichloridate.

Experimental Protocols

The following protocols are generalized from common laboratory and patented procedures for the synthesis of alkyl phosphorodichloridates.[2]

Method 1: Batch Process with Controlled Temperature

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an outlet connected to a gas absorption trap (to neutralize the evolved HCl). The entire apparatus must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Phosphorus oxychloride (POCl₃): 1.0 molar equivalent.

-

Anhydrous Isopropyl Alcohol: 1.0 molar equivalent.

-

-

Procedure: a. Charge the reaction flask with phosphorus oxychloride and cool it to approximately 5°C with an ice bath.[2] b. Slowly add the anhydrous isopropyl alcohol dropwise from the dropping funnel to the stirred phosphorus oxychloride.[2] c. Maintain the reaction temperature between 10-15°C throughout the addition.[2] d. After the addition is complete, allow the reaction mixture to stir for an additional hour at this temperature.[2] e. Slowly raise the temperature to approximately 40°C and apply a vacuum (e.g., <50 mm Hg) to facilitate the removal of the dissolved hydrogen chloride gas.[2]

-

Purification: For many applications, the resulting isopropyl phosphorodichloridate is of sufficient purity and can be used without further purification.[2] If necessary, purification can be achieved by fractional distillation under reduced pressure.

Method 2: Continuous Flow Process

A patented method describes the continuous preparation of C₁-C₅ alkyl phosphorodichloridates, which can be adapted for isopropyl phosphorodichloridate.[1]

-

Apparatus Setup: A continuous flow reactor system with precise temperature and flow rate control is required.

-

Reagents:

-

Phosphorus oxychloride (POCl₃)

-

Isopropyl Alcohol

-

-

Procedure: a. The reactants are continuously mixed in the reactor at a controlled temperature, typically ranging from 10°C to 50°C.[1][3] b. An excess of phosphorus oxychloride, ranging from 5% to 40%, is utilized to maximize the yield of the desired dichloridate.[1] c. The residence time in the reactor is optimized to ensure complete reaction. d. The evolved HCl gas is continuously removed from the system.

Caption: General experimental workflow for the batch synthesis.

Quantitative Data Summary

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. The table below summarizes key parameters from various reported procedures for the synthesis of alkyl phosphorodichloridates.

| Parameter | Value/Range | Rationale/Comments | Source |

| Reactant Ratio (POCl₃:Alcohol) | 1:1 to 1.4:1 | An excess of POCl₃ (5-40%) minimizes the formation of the disubstituted product. | [1] |

| Reaction Temperature | 10°C to 50°C | Low temperatures control the exothermic reaction; higher temperatures can be used in continuous processes. | [1][2][3] |

| Reaction Time | 1 to 2 hours | Dependent on the scale and temperature of the reaction. | [2] |

| Pressure | Atmospheric or Reduced | Reduced pressure is used after the initial reaction to remove the HCl byproduct. | [2] |

| Yield | Essentially Quantitative | High yields are achievable under optimized, anhydrous conditions. | [2] |

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Isopropyl alcohol is flammable. Keep away from ignition sources.

-

The reaction evolves hydrogen chloride gas , which is corrosive and toxic. The reaction must be conducted in a fume hood, and the effluent gas should be passed through a scrubber or an appropriate trap.

-

The reaction is exothermic . Proper temperature control is essential to prevent a runaway reaction.

References

An In-depth Technical Guide to the Mechanism of Action and Synthetic Applications of Isopropyl Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl phosphorodichloridate, (CH₃)₂CHOP(O)Cl₂, is a highly reactive and versatile phosphorylating agent extensively utilized in organic synthesis. Its efficacy stems from the electrophilic nature of its phosphorus center, which is readily attacked by a wide range of nucleophiles. The primary mechanism of action involves a bimolecular nucleophilic substitution (SN2-type) pathway, allowing for the sequential displacement of its two chloride leaving groups. This controlled, stepwise reactivity enables the synthesis of a diverse array of critical organophosphorus compounds, including phosphate esters, cyclic phosphates, and phosphoramidates. The latter are particularly significant in medicinal chemistry, forming the cornerstone of the ProTide (Pro-nucleotide) technology used to deliver phosphorylated drug molecules into cells. This guide details the core mechanism, summarizes its synthetic utility, provides representative experimental protocols, and presents its applications in modern drug development.

Core Mechanism of Action: Electrophilic Phosphorylation

The primary function of isopropyl phosphorodichloridate is to act as an electrophilic source of an isopropyl phosphate group. The phosphorus atom is the molecule's reactive center, rendered highly electron-deficient by the strong inductive effect of two electronegative chlorine atoms and an oxygen atom. This pronounced electrophilicity makes it an excellent target for nucleophilic attack.[1]

Bimolecular Nucleophilic Substitution (SN2-type) Pathway

Research strongly indicates that phosphorylation reactions involving phosphorodichloridates proceed via a concerted, bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus atom.[1] Unlike an SN2 reaction at a carbon center, which involves a tetrahedral transition state, the reaction at the pentavalent phosphorus center proceeds through a higher-energy trigonal bipyramidal transition state.[2]

The process can be described in two sequential steps:

-

First Displacement: A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic phosphorus atom. This attack occurs concertedly with the cleavage of a phosphorus-chlorine bond, displacing the first chloride ion, which is an excellent leaving group. This forms a phosphorochloridate intermediate.

-

Second Displacement: The resulting intermediate is still reactive and can be attacked by a second nucleophile (which can be the same as or different from the first), displacing the second chloride ion. This stepwise approach is fundamental to creating unsymmetrical phosphate triesters and related structures.[1]

The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid (HCl) generated during each displacement step.[1]

Synthetic Applications and Substrate Scope

The controlled reactivity of isopropyl phosphorodichloridate makes it a valuable reagent for synthesizing a broad range of organophosphorus compounds.

-

Phosphoramidates: Reaction with primary or secondary amines yields an isopropyl phosphoramidochloridate intermediate, which can be further functionalized.[1] This is the core reaction in the synthesis of ProTide prodrugs, where an amino acid ester and an aryl group are attached to the phosphorus center to mask the phosphate charge, facilitating cell entry.[3][4][5]

-

Phosphate Esters: Stepwise reaction with one or two different alcohols allows for the synthesis of both symmetrical and unsymmetrical phosphate triesters.[1]

-

Cyclic Phosphate Esters: Reaction with diols, such as 1,3-diols, provides a direct pathway to construct six-membered cyclic phosphate esters, which are important structural motifs in many bioactive molecules.[1]

-

Nucleoside Phosphorylation: It is used for the selective modification of nucleosides, typically at the 5'-hydroxyl group, which is a fundamental step in the synthesis of nucleotides and their analogs for antiviral and anticancer therapies.[5][6][7]

Data Presentation: Reactivity and Yields

While precise yields are highly dependent on the specific substrate, solvent, and reaction conditions, the following table summarizes the typical performance of phosphorodichloridates in phosphorylating various classes of nucleophiles, as reported across the literature.

| Nucleophile Class | Product Type | Typical Isolated Yield Range | Key Considerations |

| Primary/Secondary Amines | Phosphoramidate | 50–95% | Steric hindrance on the amine can lower yields. Essential for ProTide synthesis.[3][8] |

| Aliphatic Alcohols | Phosphate Triester | 70–95% | Highly efficient. Primary alcohols are generally more reactive than secondary.[9][10] |

| Phenols | Aryl Phosphate Ester | 60–90% | Slightly less reactive than aliphatic alcohols; may require longer reaction times or catalysts. |

| Diols (e.g., 1,3-diols) | Cyclic Phosphate Ester | 50–80% | Intramolecular cyclization is generally efficient but can compete with polymerization.[1] |

| Nucleosides (5'-OH) | 5'-Monophosphate Derivative | 40–85% | Selectivity for the primary 5'-OH is crucial. Protection of other hydroxyls may be needed.[5][6] |

Note: Yields are representative and can vary significantly.

Experimental Protocols

The following is a representative protocol for the synthesis of a phosphoramidate from a nucleoside, a common application in drug development. This protocol must be performed under anhydrous conditions with an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Nucleoside Phosphoramidate Synthesis

-

Preparation: The starting nucleoside (1.0 eq.) is dried under high vacuum for several hours and dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried, two-necked flask under an inert atmosphere.

-

Formation of Phosphorochloridate: The solution is cooled to 0 °C. Isopropyl phosphorodichloridate (1.1 eq.) is added dropwise, followed by the slow addition of a non-nucleophilic base like N-methylimidazole (NMI) (1.0 eq.).

-

Monitoring: The reaction is stirred at 0 °C for 1-2 hours. The formation of the intermediate phosphorochloridate can be monitored by ³¹P NMR spectroscopy (typically a signal appears between 7-8 ppm).[4]

-

Second Nucleophilic Addition: A solution of the second nucleophile, such as an L-alanine isopropyl ester hydrochloride (1.2 eq.), and triethylamine (2.5 eq.) in anhydrous DCM is prepared separately and added dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: The mixture is allowed to warm to room temperature and stirred for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to yield the final phosphoramidate product.

Conclusion

Isopropyl phosphorodichloridate is a powerful and indispensable reagent in modern organic and medicinal chemistry. Its predictable reactivity through an SN2-type mechanism allows for the controlled and sequential introduction of nucleophiles, enabling the construction of complex and highly functionalized organophosphorus molecules. For researchers in drug development, a thorough understanding of its mechanism is key to harnessing its full potential in synthesizing next-generation therapeutics, particularly in the field of nucleotide-based prodrugs. The methodologies and data presented in this guide provide a foundational understanding for the effective application of this versatile phosphorylating agent.

References

- 1. Isopropyl phosphorodichloridate | 56376-11-5 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Isopropyl phosphorodichloridate reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of Isopropyl Phosphorodichloridate with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl phosphorodichloridate, (CH₃)₂CHOP(O)Cl₂, is a highly reactive and versatile electrophilic phosphorylating agent. Its utility in modern organic synthesis stems from the electron-deficient phosphorus center, activated by two chlorine leaving groups, making it a prime target for nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of isopropyl phosphorodichloridate with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, experimental protocols, and applications, with a particular focus on its role in the synthesis of biologically active compounds and phosphoramidate prodrugs (ProTides).

Core Principles of Reactivity

The chemical behavior of isopropyl phosphorodichloridate is dominated by the high electrophilicity of the phosphorus(V) atom. This is a consequence of the inductive effect of three electron-withdrawing groups: two chlorine atoms and one oxygen atom. Nucleophilic attack on this phosphorus center results in the sequential displacement of the two chloride ions, which are excellent leaving groups.[1]

This stepwise substitution allows for the controlled and sequential addition of different nucleophiles, enabling the synthesis of complex, unsymmetrical phosphate derivatives.[1] The reaction is highly susceptible to hydrolysis, necessitating strictly anhydrous conditions to prevent decomposition into isopropyl phosphoric acid and hydrochloric acid.[1]

dot digraph "General_Reactivity" { graph [rankdir="LR", splines=true, overlap=false, labelloc="t", label="General Reaction Mechanism of Isopropyl Phosphorodichloridate", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Reagent [label="Isopropyl\nPhosphorodichloridate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Monosubstituted Intermediate\n(Isopropyloxy)phosphorochloridate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Disubstituted Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Nu1 [label="Nucleophile 1\n(R-NH₂, R-OH, R-SH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nu2 [label="Nucleophile 2\n(R'-NH₂, R'-OH, R'-SH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nu1 -> Reagent [label=" 1. Attack", color="#4285F4", fontcolor="#4285F4"]; Reagent -> Intermediate [label=" - Cl⁻", color="#EA4335", fontcolor="#EA4335"]; Nu2 -> Intermediate [label=" 2. Attack", color="#34A853", fontcolor="#34A853"]; Intermediate -> Product [label=" - Cl⁻", color="#EA4335", fontcolor="#EA4335"]; } dot Figure 1: Stepwise nucleophilic substitution on isopropyl phosphorodichloridate.

Reactivity with Amine Nucleophiles

The reaction of isopropyl phosphorodichloridate with primary or secondary amines is a cornerstone for the synthesis of phosphoramidates, a class of compounds with significant biological activity.[1]

Mechanism and Products

The reaction proceeds via a nucleophilic attack of the amine on the phosphorus center, displacing one chloride to form an isopropyl phosphoramidochloridate intermediate. This intermediate can then react with a second nucleophile (another amine, an alcohol, etc.) to yield a stable, unsymmetrical phosphoramidate.[1]

This pathway is fundamental to the "ProTide" (pronucleotide) approach in drug development.[2] This strategy masks a nucleoside monophosphate as a lipophilic phosphoramidate, improving cell penetration and bypassing the often inefficient initial enzymatic phosphorylation step of the parent nucleoside drug.[2][3]

dot digraph "ProTide_Synthesis" { graph [splines=true, overlap=false, labelloc="t", label="ProTide Synthesis Workflow", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Isopropyl\nPhosphorodichloridate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Amino Acid Ester\n(e.g., L-Alanine Isopropyl Ester)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Phosphoramidochloridate\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Aryl Alcohol\n(e.g., Phenol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Aryl Phosphoramidate\n(ProTide Moiety)", fillcolor="#FBBC05", fontcolor="#202124"]; final_step [label="Couple with\nNucleoside Drug", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final ProTide Drug", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges start -> intermediate [label="+ Reagent 1\n(Base, -78°C to RT)", color="#5F6368"]; reagent1 -> intermediate [color="#4285F4"]; intermediate -> product [label="+ Reagent 2\n(Base)", color="#5F6368"]; reagent2 -> product [color="#34A853"]; product -> final_step [color="#5F6368"]; final_step -> final_product [color="#5F6368"]; } dot Figure 2: Logical workflow for synthesizing a phosphoramidating agent for ProTide drugs.

Experimental Protocol: Synthesis of an Isopropyl Phosphoramidochloridate

This protocol is adapted from standard procedures for the synthesis of phosphoramidating agents.[4][5]

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet is prepared.

-

Reagents: The flask is charged with a solution of an amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride, 1.0 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Dichloridate: Isopropyl phosphorodichloridate (1.0 equiv) is added to the stirred suspension.

-

Base Addition: Anhydrous triethylamine (2.0 equiv) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours.

-

Monitoring: The formation of the desired isopropyl phosphoramidochloridate is monitored by ³¹P NMR spectroscopy.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue is re-dissolved in anhydrous diethyl ether, and the triethylammonium hydrochloride salt is removed by filtration under an inert atmosphere. The filtrate is concentrated in vacuo to yield the crude phosphoramidochloridate intermediate, which is often used immediately in the next step.

Reactivity with Alcohol and Thiol Nucleophiles

Alcohols and Diols

Isopropyl phosphorodichloridate reacts readily with alcohols to form isopropyl phosphate esters. The stepwise nature of the reaction allows for the synthesis of unsymmetrical phosphate triesters by first reacting with one equivalent of an alcohol (R¹OH) to form an intermediate, (CH₃)₂CHOP(O)(OR¹)Cl, followed by reaction with a second alcohol (R²OH).[1]

Reaction with diols, particularly 1,2- and 1,3-diols, provides a direct route to the formation of five- and six-membered cyclic phosphate esters, which are vital components of many bioactive compounds.[1][6] These cyclization reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.[1]

Thiols

While less documented specifically for the isopropyl derivative, the phosphorus center is a strong electrophile for soft nucleophiles like thiols (R-SH). The reaction is expected to proceed analogously to that with alcohols, yielding isopropyl thiophosphate esters. Thiolate anions (RS⁻), being more nucleophilic than neutral thiols, would react even more readily.

Experimental Protocol: Synthesis of a Cyclic Phosphate Ester from a Diol

This protocol is based on general methods for cyclic phosphate ester synthesis.[1][7]

-

Setup: A flame-dried round-bottom flask is charged with the diol (e.g., propane-1,3-diol, 1.0 equiv) and anhydrous solvent (e.g., THF or DCM) under an argon atmosphere.

-

Base: A non-nucleophilic base such as triethylamine (2.2 equiv) is added.

-

Cooling: The stirred solution is cooled to 0 °C in an ice bath.

-

Addition of Dichloridate: A solution of isopropyl phosphorodichloridate (1.05 equiv) in the same anhydrous solvent is added dropwise over 30-60 minutes.

-

Reaction: The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred overnight.

-

Workup: The precipitated triethylammonium hydrochloride is filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure cyclic isopropyl phosphate ester.

dot digraph "Experimental_Workflow" { graph [splines=true, overlap=false, labelloc="t", label="General Experimental Workflow for Phosphorylation", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Setup [label="1. Setup\nFlame-dried glassware\nInert atmosphere (Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Reagents\nDissolve Nucleophile & Base\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="3. Cooling\nCool to -78°C or 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="4. Addition\nAdd Dichloridate\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="5. Reaction\nWarm to RT\nStir 2-18h", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="6. Workup\nFilter salts\nRemove solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Purification\nColumn Chromatography\nor Distillation/Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="8. Characterization\nNMR (¹H, ¹³C, ³¹P)\nMass Spectrometry", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges Setup -> Reagents; Reagents -> Cooling; Cooling -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; } dot Figure 3: A typical experimental workflow for reactions involving isopropyl phosphorodichloridate.

Quantitative Data Summary

Quantitative kinetic data for the reactions of isopropyl phosphorodichloridate are not widely available in the literature. Reactivity is generally high, and reactions are often controlled by temperature and slow addition of the reagent. The following table summarizes representative isolated yields for reactions of phosphorodichloridates with various nucleophiles, illustrating the general efficiency of these transformations.

| Nucleophile Type | Substrate Example | Phosphorylating Agent | Product Type | Isolated Yield (%) | Reference |

| Primary Amine | L-Alanine Isopropyl Ester | Phenyl Phosphorodichloridate | Phosphoramidochloridate | >98 (as diastereomer) | [8] |

| Primary Amine | Various Primary Amines | Allylphosphonochloridates | Azaphospholidines | 59 - 91 | [9][10] |

| Alcohol | Isopropyl Alcohol | Phosphorus Trichloride | Diisopropyl Phosphonate | 94 | [11] |

| Phenol | Phenol | Phosphorus Oxychloride | Phenyl Phosphorodichloridate | 89 - 91 | [12] |

| Diol | 1,3-Propanediol | Phenyl Phosphorodichloridate | Cyclic Phosphate | ~70-80 | [6] |

Note: Yields are highly substrate and condition-dependent. The data provided are illustrative examples from related systems.

Applications in Drug Development

The primary application of isopropyl phosphorodichloridate and its analogs in drug development is the synthesis of phosphoramidate prodrugs (ProTides). This technology has been instrumental in the success of several antiviral drugs, including Sofosbuvir and Remdesivir.[3] The phosphoramidate moiety, constructed using reagents derived from phosphorodichloridates, enhances the lipophilicity and cellular uptake of nucleoside analogs. Once inside the cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This approach effectively bypasses the rate-limiting first phosphorylation step, leading to higher intracellular concentrations of the active drug and improved therapeutic efficacy.[2][3]

Conclusion

Isopropyl phosphorodichloridate is a powerful and efficient reagent for the phosphorylation of a wide range of nucleophiles. Its predictable, stepwise reactivity allows for the synthesis of complex phosphate esters and phosphoramidates. The requirement for anhydrous conditions is a critical experimental consideration due to its high sensitivity to water. The most prominent application lies in the field of medicinal chemistry and drug development, where it serves as a key building block for the construction of phosphoramidate ProTides, a validated and highly successful strategy for enhancing the therapeutic potential of nucleoside-based drugs.

References

- 1. Isopropyl phosphorodichloridate | 56376-11-5 | Benchchem [benchchem.com]

- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic ether synthesis from diols using trimethyl phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]

Isopropyl Phosphorodichloridate: A Technical Guide to its Hydrolysis and Stability

For Researchers, Scientists, and Drug Development Professionals

Isopropyl phosphorodichloridate is a highly reactive organophosphorus compound and a versatile intermediate in organic synthesis, particularly in the preparation of phosphoramidates and other phosphate esters.[1] Its utility is intrinsically linked to its high susceptibility to hydrolysis, a characteristic that necessitates careful handling and a thorough understanding of its stability profile. This technical guide provides an in-depth overview of the hydrolysis and stability of isopropyl phosphorodichloridate, summarizing available data, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Hydrolysis of Isopropyl Phosphorodichloridate

Isopropyl phosphorodichloridate readily reacts with water in a stepwise manner, leading to the formation of isopropyl phosphoric acid and hydrochloric acid.[1] The phosphorus atom in isopropyl phosphorodichloridate is highly electrophilic due to the presence of two chlorine atoms and an oxygen atom, making it susceptible to nucleophilic attack by water.[1]

The hydrolysis proceeds through the following steps:

-

First Hydrolysis: A water molecule attacks the phosphorus center, leading to the displacement of one chloride ion and the formation of the intermediate, isopropyl phosphorochloridic acid.

-

Second Hydrolysis: The isopropyl phosphorochloridic acid intermediate is also unstable in the presence of water and rapidly undergoes a second hydrolysis step, displacing the remaining chloride ion to yield isopropyl phosphoric acid.

Due to this high reactivity, all procedures involving isopropyl phosphorodichloridate must be conducted under strictly anhydrous conditions to prevent its decomposition.[1]

Factors Influencing Hydrolysis and Stability

The stability of isopropyl phosphorodichloridate is significantly influenced by several factors:

-

Water/Moisture: As the primary reactant, the presence of even trace amounts of water will initiate hydrolysis.

-

pH: The rate of hydrolysis of related organophosphorus compounds is known to be pH-dependent. Generally, hydrolysis is accelerated at both acidic and basic pH. For instance, the hydrolysis of phosphorodichloridic acid (derived from POCl₃) is the rate-limiting step in its conversion to phosphoric acid and is accelerated by an increase in pH.

-

Temperature: An increase in temperature typically accelerates the rate of chemical reactions, including hydrolysis.

-

Solvent: The polarity and nucleophilicity of the solvent can influence the stability of the P-Cl bonds and the rate of solvolysis.

Quantitative Data on Hydrolysis and Stability

However, to provide a contextual understanding, data for related, more stable organophosphorus compounds can be considered. For example, the enzymatic hydrolysis of diisopropyl fluorophosphate has been studied, and kinetic data is available under specific catalytic conditions. It is important to note that this data is not directly transferable but illustrates the methodologies used to study the hydrolysis of similar compounds.

| Compound | Condition | Rate Constant (k) | Half-life (t½) |

| Isopropyl Phosphorodichloridate | Data not available | Not available | Not available |

| Diisopropyl fluorophosphonate (Illustrative) | Alkaline hydrolysis | Relative rate constant of 41 (compared to diethyl ester at 260) | Not specified |

| Phosphorodichloridic acid (from POCl₃) | 25 °C in 50:50 acetonitrile-water | k₂obs determined from ln plot | Approx. 4 hours |

This table includes illustrative data from related compounds to highlight the type of information that would be determined in kinetic studies. The data for diisopropyl fluorophosphonate and phosphorodichloridic acid should not be considered as representative of isopropyl phosphorodichloridate's hydrolysis rate.

Experimental Protocols

The following are detailed, generalized methodologies for conducting key experiments to evaluate the hydrolysis and stability of a reactive compound like isopropyl phosphorodichloridate.

Kinetic Study of Hydrolysis

This protocol describes a method to determine the rate of hydrolysis under controlled conditions.

Objective: To determine the hydrolysis rate constant of isopropyl phosphorodichloridate at a specific pH and temperature.

Materials:

-

Isopropyl phosphorodichloridate

-

Anhydrous, inert organic solvent (e.g., acetonitrile, dioxane)

-

Buffered aqueous solutions of desired pH (e.g., phosphate, acetate, or borate buffers)

-

Quenching solution (e.g., a solution of a nucleophile in an anhydrous solvent to rapidly react with remaining isopropyl phosphorodichloridate)

-

Analytical standards of isopropyl phosphorodichloridate and expected hydrolysis products.

-

Thermostated reaction vessel

-

Analytical instrument (e.g., GC-MS or HPLC-UV/MS)

Procedure:

-

Preparation:

-

Prepare a stock solution of isopropyl phosphorodichloridate in the chosen anhydrous organic solvent.

-

Prepare buffered aqueous solutions at the desired pH values and bring them to the target temperature in the thermostated reaction vessel.

-

-

Reaction Initiation:

-

Initiate the hydrolysis reaction by adding a small, known volume of the isopropyl phosphorodichloridate stock solution to the temperature-equilibrated buffered solution with vigorous stirring. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution. This step is crucial to stop the hydrolysis and "freeze" the composition of the sample at that time point.

-

-

Sample Analysis:

-

Analyze the quenched samples using a validated analytical method (e.g., GC-MS or HPLC) to quantify the concentration of remaining isopropyl phosphorodichloridate.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of isopropyl phosphorodichloridate versus time.

-

If the plot is linear, the reaction follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k_obs) is the negative of the slope.

-

Stability-Indicating Analytical Method

This protocol outlines the development of an analytical method to separate and quantify the parent compound from its degradation products.

Objective: To develop and validate an HPLC or GC method that can resolve isopropyl phosphorodichloridate from its hydrolysis products and any other potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector, or a Gas Chromatograph with a Mass Spectrometric (GC-MS) detector.

-

Appropriate analytical column (e.g., C18 for reversed-phase HPLC; a low- to mid-polarity column for GC).

Method Development and Validation:

-

Forced Degradation Studies:

-

Subject samples of isopropyl phosphorodichloridate to forced degradation under various stress conditions:

-

Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl).

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH).

-

Neutral Hydrolysis: Reflux in water.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid material to dry heat.

-

Photolytic Degradation: Expose a solution to UV light.

-

-

-

Chromatographic Method Development:

-

Analyze the stressed samples to develop a chromatographic method that provides adequate separation between the parent peak and all degradation product peaks.

-

For HPLC, optimize mobile phase composition, gradient, flow rate, and column temperature.

-

For GC, optimize the temperature program, carrier gas flow rate, and injection parameters. Derivatization of the analytes may be necessary to improve volatility and thermal stability.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

-

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Stepwise hydrolysis pathway of isopropyl phosphorodichloridate.

Caption: Experimental workflow for a kinetic study of hydrolysis.

Caption: Factors influencing the stability of isopropyl phosphorodichloridate.

References

Spectroscopic and Mechanistic Profile of Isopropyl Phosphorodichloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of isopropyl phosphorodichloridate, a key reagent in organic synthesis, particularly in the preparation of biologically active phosphate esters and phosphoramidates. Due to the reactive nature of this compound, this guide presents predicted spectroscopic data based on established principles of NMR and IR spectroscopy, alongside generalized experimental protocols for handling and analysis of related organophosphorus compounds. Furthermore, a representative reaction mechanism is visualized to illustrate its role as an electrophilic phosphorylating agent.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for isopropyl phosphorodichloridate. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for Isopropyl Phosphorodichloridate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Septet | 1H | -CH- |

| ~1.4 - 1.6 | Doublet | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Isopropyl Phosphorodichloridate

| Chemical Shift (δ) (ppm) | Assignment |

| ~75 - 80 | -CH- |

| ~23 - 26 | -CH₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data for Isopropyl Phosphorodichloridate

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~5 - 10 | Singlet (Proton Decoupled) |

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for Isopropyl Phosphorodichloridate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2940 | Medium-Strong | C-H (sp³) stretch |

| 1290 - 1250 | Very Strong | P=O stretch |

| 1010 - 990 | Strong | P-O-C stretch |

| 550 - 450 | Strong | P-Cl stretch |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of reactive organophosphorus compounds like isopropyl phosphorodichloridate. These procedures should be adapted based on the specific instrumentation and safety protocols of the laboratory.

NMR Spectroscopy Protocol

-

Sample Preparation: Due to the moisture sensitivity of isopropyl phosphorodichloridate, all sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

-

Solvent Selection: Anhydrous deuterated solvents that are unreactive towards the analyte, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), are suitable. The solvent should be stored over molecular sieves to ensure it is dry.

-

Procedure:

-

In an inert atmosphere, add approximately 5-20 mg of isopropyl phosphorodichloridate to a dry NMR tube.

-

Add approximately 0.5-0.7 mL of the chosen anhydrous deuterated solvent to the NMR tube.

-

Cap the NMR tube securely.

-

If necessary, seal the cap with parafilm as an extra precaution against atmospheric moisture.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, an external reference of 85% H₃PO₄ is typically used. Proton decoupling is generally employed for both ¹³C and ³¹P NMR to simplify the spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation: As with NMR, sample preparation for IR spectroscopy must be performed in a moisture-free environment.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. For liquid samples, salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory can be used. Given the reactivity of the P-Cl bonds, an ATR setup is often preferred as it minimizes sample volume and exposure.

-

Procedure (using ATR):

-

Ensure the ATR crystal is clean and dry.

-

In an inert atmosphere, apply a small drop of isopropyl phosphorodichloridate directly onto the ATR crystal.

-

Record the spectrum. The broad chemical shift range of ³¹P NMR allows for good signal separation.[1]

-

Clean the ATR crystal thoroughly with an appropriate dry solvent (e.g., anhydrous dichloromethane) immediately after the measurement.

-

Signaling Pathways and Logical Relationships

Isopropyl phosphorodichloridate is a potent electrophile, and its primary role in synthesis is as a phosphorylating agent. The phosphorus atom is highly electron-deficient due to the presence of two electronegative chlorine atoms and an oxygen atom, making it susceptible to attack by nucleophiles.[2]

Reaction with Nucleophiles

The general mechanism for the reaction of isopropyl phosphorodichloridate with a nucleophile (Nu⁻) is a nucleophilic substitution at the phosphorus center. This reaction proceeds via a stepwise or concerted mechanism, often through a pentacoordinate transition state or intermediate. The first substitution displaces one chloride ion, and a second nucleophile can then displace the second chloride.

References

An In-Depth Technical Guide to Isopropyl Phosphorodichloridate (CAS No. 56376-11-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate (CAS No. 56376-11-5) is a highly reactive organophosphorus compound that serves as a critical reagent in synthetic chemistry. Its primary utility lies in its function as an electrophilic phosphorylating agent, enabling the introduction of an isopropyl phosphate moiety into a wide array of molecules.[1] This property makes it an invaluable tool in the synthesis of biologically active compounds, including phosphoramidates and cyclic phosphates, and it plays a significant role in the development of prodrugs, particularly within the ProTide (Pro-nucleotide) technology platform.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and key applications of isopropyl phosphorodichloridate.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Isopropyl Phosphorodichloridate and Analogous Compounds

| Property | Isopropyl phosphorodichloridate (CAS: 56376-11-5) | Ethyl phosphorodichloridate (CAS: 1498-51-7) | Diisopropyl phosphorochloridate (CAS: 2574-25-6) |

| Molecular Formula | C₃H₇Cl₂O₂P[7] | C₂H₅Cl₂O₂P | C₆H₁₄ClO₃P |

| Molecular Weight | 176.97 g/mol [1][7] | 162.94 g/mol | 200.60 g/mol |

| Boiling Point | Not available | 60-65 °C / 10 mmHg | Not available |

| Density | Not available | 1.373 g/mL at 25 °C | Not available |

| Refractive Index | Not available | n20/D 1.434 | n20/D 1.417 |

Due to its high reactivity with water, isopropyl phosphorodichloridate readily hydrolyzes to form isopropyl phosphoric acid and hydrochloric acid.[1] This necessitates the use of dry solvents and inert atmospheres during its storage and use.

Synthesis

The most common and direct method for the synthesis of isopropyl phosphorodichloridate is the reaction of isopropyl alcohol with an excess of phosphorus oxychloride.

General Experimental Protocol: Synthesis of Isopropyl Phosphorodichloridate

Materials:

-

Isopropyl alcohol (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)

Procedure:

-

To a stirred solution of phosphorus oxychloride in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), cooled in an ice bath (0 °C), is added one equivalent of anhydrous isopropyl alcohol dropwise.

-

If a base is used, it is typically added concurrently or after the alcohol addition to neutralize the generated hydrogen chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, any precipitated salts (e.g., triethylammonium chloride) are removed by filtration.

-

The solvent is removed under reduced pressure, and the crude isopropyl phosphorodichloridate is purified by vacuum distillation.

Note: This is a general procedure. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the desired scale and purity.

Caption: General reaction scheme for the synthesis of Isopropyl phosphorodichloridate.

Spectroscopic Characterization

The structure of isopropyl phosphorodichloridate is confirmed using various spectroscopic techniques, primarily NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data for Isopropyl Phosphorodichloridate

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| ³¹P NMR | Chemical Shift (δ) | ~3-7 ppm (relative to 85% H₃PO₄) | P(O)Cl₂R environment |

| ¹H NMR | Doublet of doublets | ~1.4 ppm | -CH₃ protons of the isopropyl group |

| Septet of doublets | ~4.9 ppm | -CH proton of the isopropyl group | |

| ¹³C NMR | Chemical Shift (δ) | ~23 ppm | -CH₃ carbons of the isopropyl group |

| Chemical Shift (δ) | ~75 ppm | -CH carbon of the isopropyl group | |

| FTIR | Strong absorption | ~1300 cm⁻¹ | P=O stretch |

| Strong absorption | ~1000 cm⁻¹ | P-O-C stretch | |

| Medium-strong absorption | ~2980 cm⁻¹ | C-H stretch (isopropyl) | |

| Medium absorption | ~550 cm⁻¹ | P-Cl stretch |

Note: The predicted NMR chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Applications in Organic Synthesis

Isopropyl phosphorodichloridate is a versatile reagent for the synthesis of various organophosphorus compounds, with significant applications in drug development.

Synthesis of Phosphoramidates and the ProTide Technology

A primary application of isopropyl phosphorodichloridate is in the synthesis of phosphoramidates.[1] This is particularly relevant to the ProTide technology, a prodrug approach that masks a nucleoside monophosphate to enhance its cell permeability and bioavailability.[2][3][4][5][6]

Materials:

-

Isopropyl phosphorodichloridate

-

A primary or secondary amine

-

A nucleoside or other alcohol

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

A non-nucleophilic base (e.g., triethylamine, N-methylimidazole)

Procedure:

-

In a two-step, one-pot reaction, isopropyl phosphorodichloridate is first reacted with a primary or secondary amine in the presence of a base at low temperature (e.g., -78 °C) to form a phosphoramidochloridate intermediate.

-

The formation of this intermediate can be monitored by ³¹P NMR.

-

Subsequently, a nucleoside (or another alcohol) is added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The crude product is then purified, typically by column chromatography.

Caption: Experimental workflow for the synthesis of phosphoramidates using Isopropyl phosphorodichloridate.

Once inside a cell, the ProTide undergoes enzymatic cleavage to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form.

Caption: The metabolic activation pathway of a ProTide prodrug within a target cell.

Synthesis of Cyclic Phosphates

Isopropyl phosphorodichloridate is also utilized in the synthesis of cyclic phosphate esters through its reaction with diols.[1] These cyclic phosphates are important structural motifs in various biologically active molecules.

Materials:

-

Isopropyl phosphorodichloridate

-

A diol (e.g., 1,2-diol, 1,3-diol)

-

Anhydrous solvent (e.g., pyridine, dichloromethane)

-

A base (if not using pyridine as solvent)

Procedure:

-

To a solution of the diol in an anhydrous solvent, cooled to 0 °C, is added one equivalent of isopropyl phosphorodichloridate dropwise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The progress of the cyclization is monitored by ³¹P NMR.

-

Upon completion, the reaction is worked up to remove any salts and the solvent.

-

The crude cyclic phosphate is purified by an appropriate method, such as column chromatography or crystallization.

Caption: Experimental workflow for the synthesis of cyclic phosphates from a diol.

Safety and Handling

Phosphorodichloridates are corrosive and toxic. They are highly reactive towards nucleophiles, including water. Therefore, isopropyl phosphorodichloridate should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). All reactions should be carried out under anhydrous conditions to prevent vigorous reactions and decomposition.

Conclusion

Isopropyl phosphorodichloridate is a key synthetic building block for the introduction of the isopropyl phosphate group. Its utility in the construction of phosphoramidates, particularly in the context of the successful ProTide technology, underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in the laboratory.

References

- 1. Isopropyl phosphorodichloridate | 56376-11-5 | Benchchem [benchchem.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REF Case study search [impact.ref.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 56376-11-5,Phosphorodichloridic acid, 1-methylethyl ester | lookchem [lookchem.com]

Theoretical Insights into the Reaction Mechanisms of Isopropyl Phosphorodichloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl phosphorodichloridate ((i-PrO)POCl₂) is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including pharmaceuticals, pesticides, and flame retardants. Its high reactivity, stemming from the presence of two labile chlorine atoms and an electrophilic phosphorus center, allows for sequential and stereocontrolled introduction of various nucleophiles. A thorough understanding of the reaction mechanisms of isopropyl phosphorodichloridate is paramount for optimizing synthetic routes, controlling product distribution, and designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of isopropyl phosphorodichloridate, focusing on solvolysis (hydrolysis and alcoholysis) and nucleophilic substitution. The content is based on computational and experimental data from closely related organophosphorus compounds to elucidate the probable reaction pathways.

Core Reaction Mechanisms: A Dichotomy of Pathways

The reactions of isopropyl phosphorodichloridate with nucleophiles, such as water and alcohols, are generally understood to proceed through a nucleophilic substitution at the phosphorus center. Theoretical studies on analogous organophosphorus compounds suggest that these reactions can follow either a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the steric hindrance around the phosphorus atom.

Concerted (SN2-like) Mechanism

In a concerted mechanism, the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This pathway proceeds through a single pentacoordinate transition state. For less sterically hindered phosphorodichloridates and in less polar solvents, the SN2-like mechanism is generally favored. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Stepwise (SN1-like) Mechanism

The stepwise mechanism involves the initial, rate-determining departure of a chloride ion to form a transient, highly reactive metaphosphate intermediate. This intermediate is then rapidly attacked by the nucleophile. This pathway is more likely to occur with bulky substituents on the phosphorus atom, in highly polar and ionizing solvents, and with poor nucleophiles. The rate of an SN1-like reaction is primarily dependent on the concentration of the substrate.

Quantitative Data from Analogous Systems

While specific kinetic and thermodynamic data for the reactions of isopropyl phosphorodichloridate are scarce in the literature, studies on analogous compounds provide valuable insights. The following tables summarize relevant data from theoretical and experimental investigations on similar organophosphorus halides.

| Compound | Reaction | Method | Activation Free Energy (kcal/mol) | Reference |

| (MeO)₂POCl | Hydrolysis | DFT (in water) | ~18 | [1] |

| (i-PrO)₂POF | Hydrolysis | Experimental | ~24 | [1] |

| Isopropyl Chloroformate | Solvolysis | Experimental | - | [2][3] |

| Diphenyl Thiophosphorochloridate | Solvolysis | Experimental | ΔH≠ = 11.6-13.9 | [3] |

Table 1: Activation Energies for the Solvolysis of Related Organophosphorus and Chloroformate Compounds.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Isopropyl Chloroformate | 100% Ethanol | 25.0 | 1.83 x 10⁻⁶ | [2][3] |

| Isopropyl Chloroformate | 90% Ethanol | 25.0 | 1.34 x 10⁻⁵ | [2][3] |

| Isopropyl Chloroformate | 100% Methanol | 25.0 | 1.23 x 10⁻⁵ | [2][3] |

| Isopropyl Chloroformate | 90% Methanol | 25.0 | 4.31 x 10⁻⁵ | [2][3] |

| Diphenyl Thiophosphorochloridate | 100% Ethanol | 25.0 | 8.72 x 10⁻⁵ | [3] |

| Diphenyl Thiophosphorochloridate | 90% Ethanol | 25.0 | 4.30 x 10⁻⁴ | [3] |

Table 2: Experimental Solvolysis Rate Constants for Analogous Compounds.

Experimental and Computational Protocols

Experimental Kinetic Studies (General Protocol)

Kinetic studies on the solvolysis of compounds analogous to isopropyl phosphorodichloridate are typically performed using spectrophotometric or titrimetric methods to monitor the progress of the reaction.

-

Preparation of Solutions: A stock solution of the substrate (e.g., isopropyl chloroformate) is prepared in a suitable inert solvent. The reaction is initiated by adding a known volume of the substrate solution to a thermostated solvent or solvent mixture.

-

Monitoring the Reaction:

-

Spectrophotometry: If the product absorbs at a different wavelength than the reactant, the change in absorbance over time can be monitored using a UV-Vis spectrophotometer.

-

Titrimetry: The reaction progress can be followed by monitoring the production of acid (HCl). Aliquots of the reaction mixture are withdrawn at specific time intervals, and the acid is titrated with a standard solution of a base.

-

-

Data Analysis: The rate constants are determined by fitting the experimental data to the appropriate integrated rate law (e.g., first-order or second-order). The Grunwald-Winstein equation is often used to correlate the solvolysis rates with the ionizing power and nucleophilicity of the solvent.[2][3]

Computational Details for Theoretical Studies (General Protocol)

Theoretical studies on the reaction mechanisms of organophosphorus compounds typically employ Density Functional Theory (DFT) to model the potential energy surface and locate transition states.

-

Software: Calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Functionals: Hybrid functionals such as B3LYP and PBE0 are frequently used for their balance of accuracy and computational cost.[4]

-

Basis Sets: Pople-style basis sets (e.g., 6-311+G(3df,2p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed to provide a good description of the electronic structure.[4]

-

Solvation Models: To account for the effect of the solvent, implicit solvation models like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) are often used.[4]

-

-

Procedure:

-

Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

-

Transition State Search: The transition state connecting the reactants and products is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.

-

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the hydrolysis of isopropyl phosphorodichloridate.

Caption: SN2-like hydrolysis mechanism of isopropyl phosphorodichloridate.

Caption: SN1-like hydrolysis mechanism of isopropyl phosphorodichloridate.

Caption: General experimental workflow for kinetic studies of solvolysis.

Conclusion

The reaction mechanisms of isopropyl phosphorodichloridate are governed by a delicate interplay of electronic and steric factors, as well as solvent effects. While direct theoretical and experimental data on this specific molecule are limited, analysis of analogous compounds strongly suggests the operation of both concerted SN2-like and stepwise SN1-like pathways for nucleophilic substitution. The choice between these mechanisms can be influenced by tailoring the reaction conditions. The computational and experimental protocols outlined in this guide provide a framework for further investigation into the reactivity of this important synthetic intermediate. Future theoretical studies focusing specifically on isopropyl phosphorodichloridate are needed to provide more precise quantitative data and a deeper understanding of its reaction dynamics, which will undoubtedly aid in the rational design of synthetic processes and the development of novel organophosphorus compounds.

References

The Organic Chemist's Workhorse: A Technical Guide to Isopropyl Phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Isopropyl phosphorodichloridate, a highly reactive organophosphorus compound, has carved a significant niche in the landscape of organic synthesis. Its utility as a powerful electrophilic phosphorylating agent allows for the precise introduction of the isopropyl phosphate moiety into a diverse array of molecules. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of isopropyl phosphorodichloridate, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Discovery and Historical Context

The development of organophosphorus chemistry in the mid-20th century paved the way for the discovery and application of versatile reagents like isopropyl phosphorodichloridate. While the exact first synthesis of this specific compound is not prominently documented in readily available historical reviews, its conceptual origins can be traced to the broader exploration of phosphorodichloridates. The general method for synthesizing alkyl phosphorodichloridates involves the controlled reaction of an alcohol with phosphorus oxychloride. Early research by pioneers in organophosphorus chemistry, such as N. N. Melnikov and A. V. Kirsanov, in the 1950s, laid the groundwork for understanding the reactivity of such compounds.

The significance of phosphorodichloridates as synthetic intermediates grew with the increasing demand for modified phosphates in various fields, including agriculture and medicine. Isopropyl phosphorodichloridate emerged as a particularly useful reagent due to the stability and unique steric and electronic properties conferred by the isopropyl group.

Synthesis of Isopropyl Phosphorodichloridate

The most common and straightforward method for the preparation of isopropyl phosphorodichloridate is the direct reaction of isopropyl alcohol with phosphorus oxychloride.[1]

Experimental Protocol: Synthesis of Isopropyl Phosphorodichloridate

Materials:

-

Isopropyl alcohol (anhydrous)

-

Phosphorus oxychloride (freshly distilled)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with a solution of phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

Anhydrous isopropyl alcohol (1.0 eq) is added dropwise from the dropping funnel to the stirred solution of phosphorus oxychloride over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the evolution of HCl gas ceases.

-

The solvent and any excess phosphorus oxychloride are removed under reduced pressure.

-

The crude isopropyl phosphorodichloridate is then purified by vacuum distillation to yield a colorless liquid.

Quantitative Data:

| Reactant Ratio (Alcohol:POCl₃) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| 1:1.1 | 0 to rt | 4-6 | 85-95 | General Method |

Key Applications in Organic Synthesis

The two chlorine atoms in isopropyl phosphorodichloridate are excellent leaving groups, making the phosphorus atom highly susceptible to nucleophilic attack. This reactivity is harnessed in a stepwise manner to construct complex phosphate-containing molecules.

Synthesis of Unsymmetrical Phosphate Esters

A key application of isopropyl phosphorodichloridate is the synthesis of unsymmetrical phosphate esters through the sequential addition of two different alcohols.[1]

Experimental Workflow:

Caption: Stepwise synthesis of unsymmetrical phosphate esters.

Experimental Protocol: Synthesis of an Unsymmetrical Phosphate Ester

Materials:

-

Isopropyl phosphorodichloridate

-

Alcohol 1 (e.g., Ethanol)

-

Alcohol 2 (e.g., Benzyl alcohol)

-

Tertiary amine base (e.g., Triethylamine or Pyridine)

-

Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

-

To a stirred solution of isopropyl phosphorodichloridate (1.0 eq) and a tertiary amine base (1.1 eq) in an anhydrous solvent at -78 °C, a solution of Alcohol 1 (1.0 eq) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction mixture is then cooled again to -78 °C, and a solution of Alcohol 2 (1.0 eq) and a second equivalent of the tertiary amine base (1.1 eq) is added dropwise.

-

The mixture is again allowed to warm to room temperature and stirred overnight.

-

The resulting salt is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data for Unsymmetrical Phosphate Ester Synthesis:

| Alcohol 1 | Alcohol 2 | Base | Solvent | Yield (%) |

| Ethanol | Benzyl Alcohol | Triethylamine | THF | 75-85 |

| Methanol | Cyclohexanol | Pyridine | Dichloromethane | 70-80 |

Synthesis of Phosphoramidates

The reaction of isopropyl phosphorodichloridate with primary or secondary amines provides a direct route to isopropyl phosphoramidochloridates, which are valuable intermediates for the synthesis of more complex phosphoramidates, including those with biological activity.[1]

Logical Relationship for Phosphoramidate Synthesis:

Caption: Formation of phosphoramidates from isopropyl phosphorodichloridate.

Experimental Protocol: Synthesis of a Phosphoramidate

Materials:

-

Isopropyl phosphorodichloridate

-

Primary or secondary amine (e.g., Aniline)

-

Alcohol (e.g., Ethanol)

-

Triethylamine

-

Anhydrous Dichloromethane

Procedure:

-

A solution of the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane is cooled to 0 °C.

-

A solution of isopropyl phosphorodichloridate (1.0 eq) in anhydrous dichloromethane is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-